The compound is cataloged under the CAS number 98640-00-7, and it falls within the category of heterocyclic compounds containing nitrogen hetero-atoms. Its structure is characterized by an indole ring system with an acetic acid functional group, which contributes to its reactivity and interaction with biological targets .
The synthesis of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid typically involves several steps that may include:
The exact reaction conditions (temperature, solvents, catalysts) can vary based on the specific synthetic route chosen. Parameters such as reaction time and yield are critical for optimizing the synthesis process .
The molecular structure of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid can be described as follows:
2-(4,7-dichloro-1H-indol-3-yl)acetic acid can participate in various chemical reactions:
These reactions are essential for modifying its structure to enhance biological activity or tailor its properties for specific applications .
The mechanism of action of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid is primarily related to its interaction with biological receptors and enzymes:
2-(4,7-dichloro-1H-indol-3-yl)acetic acid has several scientific applications:
These applications highlight the compound's versatility in both agricultural and medicinal chemistry contexts .
2-(4,7-Dichloro-1H-indol-3-yl)acetic acid is a halogenated indole derivative with the molecular formula C₁₀H₇Cl₂NO₂ and a molecular weight of 244.07 g/mol. Its IUPAC name designates chlorine atoms at the 4- and 7-positions of the indole ring and an acetic acid moiety (-CH₂COOH) attached to the 3-position [1] . The compound belongs to the indole-3-acetic acid structural family but is distinguished by its specific dichloro substitution pattern, which significantly alters its electronic and steric properties compared to non-halogenated analogs like indole-3-acetic acid [5] [8].
Key structural characteristics include:
Table 1: Comparative Structural Features of Dichloro-Substituted Indole-3-acetic Acid Isomers
Substitution Pattern | Molecular Formula | CAS Number | Canonical SMILES |
---|---|---|---|
4,7-Dichloro | C₁₀H₇Cl₂NO₂ | 325812 (PubChem) | C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl |
4,6-Dichloro | C₁₀H₇Cl₂NO₂ | 63352-95-4 | C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl |
5,6-Dichloro | C₁₀H₇Cl₂NO₂ | 98640-00-7 | C1=C2C(=CC(=C1Cl)Cl)NC=C2CC(=O)O |
The compound’s solid-state structure features intermolecular hydrogen bonding between the indole N-H and carboxyl oxygen, forming dimeric assemblies that influence crystallinity and melting point (observed range: 210–215°C) [9]. Spectroscopic identifiers include:
The compound emerged from systematic efforts to modify auxin plant hormones, specifically indole-3-acetic acid, to enhance stability and bioactivity. Initial research on halogenated indoles dates to the 1940s–1960s, when chlorinated indoles were investigated for their herbicidal and growth-regulatory effects [5] [8]. Unlike naturally occurring auxins, 2-(4,7-dichloro-1H-indol-3-yl)acetic acid was designed as a synthetic analog, with chlorine atoms added to resist enzymatic degradation—a common limitation of early plant hormones [5].
Its synthesis paralleled advancements in electrophilic aromatic substitution chemistry, particularly regioselective chlorination techniques using reagents like sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) . The late 20th century saw refined protocols for introducing acetic acid groups via Friedel-Crafts alkylation or transition-metal-catalyzed carbonylation, enabling scalable production [6] [9]. While not attributed to a single discoverer, this compound exemplifies the broader trend of optimizing indole scaffolds for pharmaceutical and agrochemical applications through targeted halogenation [8].
This compound’s importance stems from its dual role as a bioactive intermediate and a structural template for drug design:
Medicinal Chemistry Applications
Table 2: Key Therapeutic Areas Explored for 2-(4,7-Dichloro-1H-indol-3-yl)acetic Acid and Derivatives
Therapeutic Area | Molecular Target | Observed Activity |
---|---|---|
Oncology | Tubulin polymerization | IC₅₀ = 0.8–2.5 μM (MCF-7, HeLa cells) |
Inflammation | COX-2 enzyme | 40–60% inhibition at 10 μM concentration |
Antimicrobials | DNA gyrase (bacterial) | MIC = 12.5 μg/mL against S. aureus |
Organic Synthesis Utility
The compound exemplifies the "indole privilege" in drug discovery—its scaffold’s versatility facilitates optimization for diverse biological targets while maintaining synthetic feasibility [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7